2,2-difluoro-3-(oxan-4-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(oxan-4-yl)propanoic acid is an organic compound with the molecular formula C8H12F2O3 and a molecular weight of 194.1759 g/mol . This compound is characterized by the presence of two fluorine atoms and an oxane ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2,2-difluoro-3-(oxan-4-yl)propanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. The synthetic route may include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms without affecting other functional groups.
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques, optimized for yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Difluoro-3-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in ways that can be exploited for drug development and biochemical studies.
Medicine: Its potential as a precursor for fluorinated drugs makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2,2-difluoro-3-(oxan-4-yl)propanoic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The oxane ring may also play a role in stabilizing the compound’s interactions with biological targets, facilitating its use in drug design.
Comparison with Similar Compounds
Similar compounds to 2,2-difluoro-3-(oxan-4-yl)propanoic acid include other fluorinated propanoic acids and oxane-containing molecules. For example:
2,2-Difluoropropanoic acid: Lacks the oxane ring but shares the fluorinated propanoic acid structure.
3-(Oxan-4-yl)propanoic acid: Contains the oxane ring but lacks the fluorine atoms.
The uniqueness of this compound lies in its combination of fluorine atoms and the oxane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-3-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10,7(11)12)5-6-1-3-13-4-2-6/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYKNPWRBCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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